molecular formula C₁₈H₃₅NO₄ B1145079 Methyl 12-((tert-butoxycarbonyl)amino)dodecanoate CAS No. 1031684-74-8

Methyl 12-((tert-butoxycarbonyl)amino)dodecanoate

Cat. No. B1145079
CAS RN: 1031684-74-8
M. Wt: 329.47
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 12-((tert-butoxycarbonyl)amino)dodecanoate” is a chemical compound. It is a derivative of amino acids and contains a tert-butoxycarbonyl (Boc) protecting group . The Boc group is commonly used in organic synthesis to protect amines .


Synthesis Analysis

The synthesis of compounds like “this compound” often involves the use of amino acid ionic liquids (AAILs). A series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) can be prepared . These protected AAILs can then be used as starting materials in dipeptide synthesis with commonly used coupling reagents .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 18 Carbon atoms, 35 Hydrogen atoms, 1 Nitrogen atom, and 4 Oxygen atoms . The InChI code provides a detailed description of the molecule’s structure .


Chemical Reactions Analysis

The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group can also be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

Mechanism of Action

The mechanism of action for the synthesis of compounds like “Methyl 12-((tert-butoxycarbonyl)amino)dodecanoate” involves the use of a distinctive coupling reagent that enhances amide formation in the Boc-AAILs without the addition of a base .

Future Directions

The future directions for the research and application of “Methyl 12-((tert-butoxycarbonyl)amino)dodecanoate” and similar compounds could involve expanding the applicability of AAILs. This could be achieved by preparing a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) .

properties

IUPAC Name

methyl 12-[(2-methylpropan-2-yl)oxycarbonylamino]dodecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H35NO4/c1-18(2,3)23-17(21)19-15-13-11-9-7-5-6-8-10-12-14-16(20)22-4/h5-15H2,1-4H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBUSDQFFZRSQAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H35NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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